Isoquercitin

Description

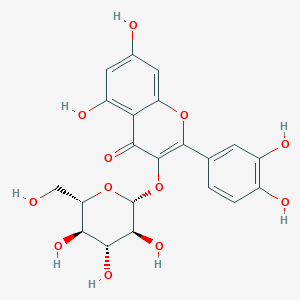

Structure

3D Structure

Properties

Molecular Formula |

C21H20O12 |

|---|---|

Molecular Weight |

464.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m0/s1 |

InChI Key |

OVSQVDMCBVZWGM-LQSBFMDOSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Synonyms |

2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one 4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside isoquercetin isoquercitin isoquercitrin isoquercitroside isotrifoliin quercetin 3-(beta-D-glucofuranoside) quercetin 3-O-beta-D-glucofuranoside quercetin-3-glucoside quercetin-3-O-beta-glucoside quercetin-3-O-glucoside trifoliin trifoliin A |

Origin of Product |

United States |

Foundational & Exploratory

Isoquercitin biosynthesis pathway in medicinal plants

An In-depth Technical Guide to the Isoquercitin Biosynthesis Pathway in Medicinal Plants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (quercetin-3-O-β-D-glucoside) is a flavonoid glycoside with significant pharmacological interest due to its antioxidant, anti-inflammatory, and potential anti-cancer properties.[1] Its enhanced bioavailability compared to its aglycone, quercetin (B1663063), makes it a valuable target for drug development and nutraceutical applications.[1] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, regulatory networks, and key experimental methodologies for its study. Quantitative data from various medicinal plants and biotransformation systems are presented, alongside detailed protocols and visual diagrams to facilitate a deeper understanding for professionals in the field.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound is an extension of the general flavonoid biosynthetic pathway, which itself is a branch of the broader phenylpropanoid pathway.[1][2][3] The process can be segmented into three main stages: the synthesis of the p-coumaroyl-CoA precursor, the formation of the quercetin core, and the final glycosylation step to yield this compound.[1]

Stage 1: Phenylpropanoid Pathway The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions catalyzed by Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).

Stage 2: Flavonoid Core Biosynthesis p-Coumaroyl-CoA serves as the entry point into the flavonoid-specific pathway.

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[4]

-

Chalcone Isomerase (CHI): Converts naringenin chalcone into its isomeric flavanone, naringenin.

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonoid 3'-hydroxylase (F3'H): Adds a hydroxyl group to dihydrokaempferol, converting it to dihydroquercetin.

-

Flavonol Synthase (FLS): Oxidizes dihydroquercetin to form the flavonol quercetin.

Stage 3: Glycosylation The final and defining step is the attachment of a glucose moiety to the 3-hydroxyl group of quercetin.

-

UDP-glycosyltransferase (UGT): This enzyme transfers a glucose molecule from UDP-glucose to quercetin, resulting in the formation of this compound.[1] This glycosylation step is crucial as it enhances the compound's solubility, stability, and bioavailability.[1]

Transcriptional Regulation of Flavonoid Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. The expression of the structural genes (e.g., CHS, F3H, FLS) is coordinately controlled by a protein complex known as the MBW complex.[2][3] This complex consists of three types of transcription factors:

-

R2R3-MYB proteins

-

basic Helix-Loop-Helix (bHLH) proteins

-

WD40 repeat (WDR) proteins

Environmental cues such as UV light and biotic stress, as well as endogenous signals like plant hormones (e.g., jasmonates, gibberellins), can trigger signaling cascades that lead to the formation and activation of the MBW complex.[2][4] This complex then binds to specific cis-regulatory elements in the promoters of the flavonoid biosynthesis genes, activating their transcription and leading to the production of compounds like this compound.[3]

Quantitative Data on this compound

The concentration of this compound varies significantly among different plant species and tissues. Furthermore, metabolic engineering and biotransformation approaches have been developed to enhance its production.

Table 1: this compound Content in Various Medicinal Plants

| Plant Species | Plant Part | Isoquercitrin (B50326) Content (µg/g DW) | Reference |

| Dimorphandra gardneriana | Inner Bark | 111.0 | [5] |

| Hibiscus mutabilis | Mature Green Leaf (Dec) | ~1500 | [6] |

| Nelumbo nucifera | Floral Parts | Not specified, but detected | [7] |

| Hypericum japonicum | Whole Plant | Not specified, but detected | [8] |

Note: Data is compiled from different studies and methodologies; direct comparison should be made with caution.

Table 2: this compound Production via Biotransformation and Metabolic Engineering

| Organism / System | Substrate | Product Titer | Yield | Reference |

| Engineered Bacillus subtilis | Quercetin | 35.6 g/L | 77.2% | [9][10] |

| Bacillus sp. CSQ10 | Quercetin | 193.3 mg/L | Not specified | [11] |

| Recombinant E. coli (whole-cell) | Rutin | Not specified | Not specified | [12] |

| Hesperidinase Enzyme | Rutin | Not specified | Not specified | [12] |

Experimental Protocols

Protocol for Quantification of this compound by HPLC

This protocol provides a generalized method for the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of this compound in plant extracts.

1. Sample Preparation: a. Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder. b. Extract a known weight of the powdered sample (e.g., 1 g) with a suitable solvent (e.g., 70% methanol) using ultrasonication or maceration.[7] c. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

2. HPLC Conditions: a. Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][8] b. Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and acidified water (e.g., 0.5% acetic acid or 0.3% phosphoric acid).[6][7][8] A common isocratic example is Acetonitrile:0.5% Acetic Acid (17:83, v/v).[8] c. Flow Rate: 0.8 - 1.0 mL/min.[5][6] d. Column Temperature: 26-30°C.[6][7] e. Detection: UV detector set at a wavelength of 350-356 nm.[5][7][8] f. Injection Volume: 5-20 µL.[7]

3. Quantification: a. Prepare a calibration curve using a certified standard of isoquercitrin at various concentrations. b. The concentration of isoquercitrin in the sample is determined by comparing its peak area to the standard curve.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of key biosynthesis genes (PAL, CHS, F3H, FLS, UGT).

1. RNA Extraction: a. Isolate total RNA from fresh or frozen plant tissue (e.g., 70-100 mg) using a commercial plant RNA purification kit or a CTAB-based method.[13] b. Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and agarose (B213101) gel electrophoresis.[13][14]

2. cDNA Synthesis: a. Treat the RNA samples with DNase I to remove any genomic DNA contamination.[14] b. Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.[13][15]

3. Quantitative Real-Time PCR (qRT-PCR): a. Design gene-specific primers for the target genes and a stable reference gene (e.g., Actin, UBC).[13][16] Primers should amplify a product of 80-200 bp.[16] b. Prepare the reaction mixture in a 10-20 µL volume containing: diluted cDNA template, forward and reverse primers (0.5 µM each), and a SYBR Green Master Mix.[13][14][16] c. Perform the reaction on a real-time PCR system with a typical thermal profile: initial denaturation (e.g., 95°C for 30s), followed by 40 cycles of denaturation (95°C for 5s) and annealing/extension (60°C for 30s).[14][16] d. Include a melt-curve analysis at the end to verify the specificity of the amplification.[16]

4. Data Analysis: a. Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the data to the expression of the chosen reference gene.[13][14]

Protocol for UDP-Glycosyltransferase (UGT) Enzyme Assay

This protocol describes a method to measure the activity of the UGT enzyme responsible for converting quercetin to isoquercitrin.

1. Enzyme Extraction: a. Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors). b. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. c. The supernatant, containing the crude enzyme extract, can be used directly or after further purification.

2. In Vitro Reaction Assay: a. Prepare a reaction mixture containing: Tris buffer (pH ~8.0), MgCl₂, the acceptor substrate (quercetin), and the sugar donor (UDP-glucose).[17] b. Initiate the reaction by adding the enzyme extract. c. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[1][17] d. Terminate the reaction by adding a stop solution, such as acetonitrile or by boiling.[1][17]

3. Product Detection and Quantification: a. HPLC Method: Centrifuge the terminated reaction mixture and analyze the supernatant by HPLC (as described in Protocol 4.1) to quantify the amount of isoquercitrin produced.[1] b. Bioluminescent Assay: Alternatively, use a commercial kit like the UDP-Glo™ Assay, which measures the amount of UDP released during the reaction.[18][19] The luminescent signal is proportional to the UDP produced and thus to the enzyme activity.

4. Activity Calculation: a. Express the enzyme activity as the amount of product (isoquercitrin) formed or UDP released per unit of time per amount of protein (e.g., nmol/min/mg protein).[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. academic.oup.com [academic.oup.com]

- 7. Simultaneous determination of rutin, isoquercetin, and quercetin flavonoids in Nelumbo nucifera by high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC analysis and pharmacokinetic study of quercitrin and isoquercitrin in rat plasma after administration of Hypericum japonicum thunb. extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combinatorial metabolic engineering of Bacillus subtilis enables the efficient biosynthesis of isoquercitrin from quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Expression Profiling of Flavonoid Biosynthesis Genes and Secondary Metabolites Accumulation in Populus under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A R3-Type MYB Transcription Factor LrMYB30 Negatively Regulates L. ruthenicum Fruit Coloration [mdpi.com]

- 15. Frontiers | Single-Molecule Real-Time and Illumina Sequencing to Analyze Transcriptional Regulation of Flavonoid Synthesis in Blueberry [frontiersin.org]

- 16. Systematic identification of reference genes for qRT-PCR of Ardisia kteniophylla A. DC under different experimental conditions and for anthocyanin-related genes studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 19. Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Purification of Isoquercetin: A Technical Guide for Researchers

An in-depth exploration of the chemical and enzymatic pathways to high-purity isoquercetin (B192228), including detailed experimental protocols and comparative data for drug development professionals.

Isoquercetin (quercetin-3-O-glucoside), a flavonoid glycoside found in numerous fruits and vegetables, has garnered significant attention in the pharmaceutical and nutraceutical industries for its potent antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] Its enhanced bioavailability compared to its aglycone, quercetin (B1663063), makes it a particularly attractive molecule for therapeutic development.[3] This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of isoquercetin, offering detailed protocols and quantitative data to aid researchers and scientists in its production and application.

Synthesis of Isoquercetin: Chemical and Enzymatic Approaches

The production of isoquercetin can be broadly categorized into two main strategies: chemical synthesis and enzymatic conversion. Each approach presents distinct advantages and challenges in terms of yield, purity, and scalability.

Chemical Synthesis

Chemical synthesis offers a direct route to isoquercetin, often starting from its aglycone, quercetin. A common method involves the reaction of acetobromoglucose with the potassium salt of quercetin in a solvent like liquid ammonia.[4] This approach, while effective, often requires a multi-step process involving protection and deprotection of hydroxyl groups to achieve regioselectivity, which can be complex and may involve the use of harsh chemicals.[5]

A generalized chemical synthesis workflow is outlined below:

Caption: A simplified workflow for the chemical synthesis of isoquercetin.

Enzymatic Synthesis

Enzymatic synthesis has emerged as a more specific and environmentally friendly alternative to chemical methods. This approach typically involves the use of enzymes such as glycosyltransferases or hydrolases.[5][6]

One prevalent method is the partial enzymatic hydrolysis of rutin (B1680289) (quercetin-3-O-rutinoside), a readily available and abundant natural product.[6][7] Enzymes like α-L-rhamnosidase selectively cleave the rhamnose sugar from rutin, yielding isoquercetin.[8] Another enzymatic route involves the direct glycosylation of quercetin using UDP-dependent glycosyltransferases (UGTs), which attach a glucose moiety to the 3-hydroxyl group of quercetin with high regioselectivity.[3][9]

The enzymatic synthesis from rutin is a particularly attractive industrial method due to the high availability of the starting material.

Caption: Workflow for the enzymatic synthesis of isoquercetin from rutin.

Purification of Isoquercetin

Regardless of the synthetic route, a robust purification strategy is essential to obtain high-purity isoquercetin for research and pharmaceutical applications. Common impurities can include unreacted starting materials, byproducts, and in the case of extraction from natural sources, other flavonoids like kaempferol (B1673270) and isorhamnetin.[10]

Chromatographic Techniques

Column chromatography is a widely used method for the purification of isoquercetin from crude extracts or reaction mixtures.[11] Stationary phases such as silica (B1680970) gel or Sephadex LH-20 are commonly employed, with a mobile phase gradient of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and methanol) to elute the compounds based on their polarity.[11]

High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, offers higher resolution and is suitable for obtaining highly pure isoquercetin.[12] A typical HPLC method involves a C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient.[5]

High-Speed Counter-Current Chromatography (HSCCC) is another effective liquid-liquid chromatography technique that has been successfully applied for the separation of isoquercetin from plant extracts, such as from Toona sinensis.[13]

Crystallization

Crystallization is often used as a final purification step. After chromatographic purification, the fractions containing pure isoquercetin are pooled, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent, such as aqueous ethanol (B145695), to yield highly pure crystals.[1][10]

The general workflow for the purification of isoquercetin is depicted below:

Caption: A general workflow for the purification of isoquercetin.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis and purification methods for isoquercetin.

Table 1: Enzymatic Synthesis of Isoquercetin from Rutin

| Enzyme Source | Substrate Concentration | Reaction Time (h) | Temperature (°C) | pH | Yield (%) | Purity (%) | Reference |

| Pecinex Ultra Clear | 1% (w/v) | Not specified | 50 | Not specified | Not specified | Not specified | [6] |

| α-L-rhamnosidase | Not specified | 2-24 | 40-60 | Not specified | Not specified | Not specified | [14] |

Table 2: Purification of Isoquercetin

| Purification Method | Starting Material | Sample Size | Yield (mg) | Purity (%) | Reference |

| HSCCC | Toona sinensis ethanol extract | 203 mg | 4 | 93.30 | [13] |

| HSCCC | Toona sinensis ethanol extract | 1200 mg | 26 | 81.82 | [13] |

| Liquid-Liquid Refining + HSCCC | Toona sinensis crude sample | 240 mg | 85.25 | 95.12 | [13] |

| Consecutive HSCCC | Toona sinensis crude sample | 720 mg | 257 | Not specified | [13] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Isoquercetin from Rutin

This protocol is a generalized procedure based on the enzymatic hydrolysis of rutin.

Materials:

-

Rutin

-

α-L-rhamnosidase or a suitable multi-enzyme preparation (e.g., Pecinex Ultra Clear)

-

Buffer solution (e.g., citrate (B86180) or phosphate (B84403) buffer at optimal pH for the enzyme)

-

Reaction vessel with temperature and stirring control

-

HPLC system for reaction monitoring

Procedure:

-

Prepare a solution of rutin in the buffer at the desired concentration (e.g., 1% w/v).[6]

-

Pre-incubate the rutin solution at the optimal temperature for the enzyme (e.g., 50°C).[6]

-

Add the enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction with constant stirring for a specified period (e.g., 2-24 hours).[14]

-

Monitor the conversion of rutin to isoquercetin periodically using HPLC.

-

Terminate the reaction by heating the mixture (e.g., 95°C for 10 minutes) to denature the enzyme.[14]

-

The resulting reaction mixture containing crude isoquercetin can then be subjected to purification.

Protocol 2: Purification of Isoquercetin by Column Chromatography

This protocol provides a general methodology for purifying isoquercetin from a crude extract or reaction mixture.

Materials:

-

Crude isoquercetin extract

-

Silica gel (70-230 mesh) or Sephadex LH-20

-

Chromatography column

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

-

TLC plates for monitoring separation

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase solvent (e.g., n-hexane).[11] Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.[11]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase.[11] Carefully load the sample onto the top of the packed column.[11]

-

Elution: Begin elution with the least polar solvent system. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in n-hexane, followed by the introduction of methanol).[11]

-

Fraction Collection: Collect fractions of the eluate.

-

Fraction Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.[11]

-

Product Recovery: Combine the fractions containing pure isoquercetin.[11] Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified isoquercetin.[11]

Biological Signaling Pathways Modulated by Isoquercetin

Isoquercetin exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Nrf2/HO-1 Signaling Pathway

Isoquercetin has been shown to protect against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[15] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1).

Caption: Isoquercetin activates the Nrf2/HO-1 antioxidant pathway.

Anti-inflammatory Signaling

Isoquercetin exhibits anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as the NF-κB pathway.[16][17] This leads to a reduction in the production of pro-inflammatory cytokines.

Caption: Isoquercetin's anti-inflammatory action via NF-κB inhibition.

Wnt/β-catenin Signaling Pathway in Cancer

In the context of cancer, isoquercetin has been shown to have antiproliferative effects by modulating the Wnt/β-catenin signaling pathway.[2] It can inhibit the nuclear translocation of β-catenin, a key event in this pathway that promotes cell proliferation.[2]

Caption: Isoquercetin inhibits cancer cell proliferation via the Wnt pathway.

This guide provides a foundational understanding of the synthesis and purification of isoquercetin, equipping researchers with the necessary knowledge to produce and utilize this promising flavonoid in their studies. The detailed protocols and comparative data serve as a valuable resource for optimizing production and furthering the development of isoquercetin-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Review of anticancer mechanisms of isoquercitin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Antiradical Activity of Isoquercitrin Esters with Aromatic Acids and Their Homologues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Study on the Synthesis of Isoquercitrin by Enzymatic Partial Hydrolysis | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatically Modified Isoquercitrin: Production, Metabolism, Bioavailability, Toxicity, Pharmacology, and Related Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Isoquercetin as an Anti-Covid-19 Medication: A Potential to Realize [frontiersin.org]

- 17. Isoquercetin as an Anti-Covid-19 Medication: A Potential to Realize - PMC [pmc.ncbi.nlm.nih.gov]

Isoquercitin: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquercitin (quercetin-3-O-glucoside) is a flavonoid glycoside that has garnered significant attention within the scientific and pharmaceutical communities. As a derivative of quercetin, it exhibits a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, and cytoprotective properties. Notably, this compound demonstrates superior bioavailability compared to its aglycone, quercetin, making it a promising candidate for therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates. All quantitative data is presented in structured tables for comparative analysis, and experimental workflows and biological pathways are visualized using Graphviz diagrams.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, found in numerous fruits, vegetables, and medicinal herbs. Its concentration can vary significantly depending on the plant species, part of the plant, and growing conditions.

Dietary Sources

Common dietary sources rich in this compound include:

-

Fruits: Apples, cherries, and mangoes are notable sources of this compound.[1][2]

-

Vegetables: Onions, particularly red onions, are a significant dietary source of this flavonoid.[1]

-

Grains and Leaves: Buckwheat and the leaves of various plants also contain appreciable amounts of isoquercitrin (B50326).[2]

Medicinal Plants

A variety of medicinal plants are known to contain isoquercitrin, contributing to their therapeutic properties:

-

Rheum nobile (Noble Rhubarb) and Sikkim Rhubarb[2]

-

Ginkgo biloba

-

Hypericum perforatum (St. John's Wort)

-

Moringa oleifera

-

Thuja orientalis

Extraction and Production Methods

The extraction and production of this compound can be achieved through direct extraction from plant materials or by enzymatic conversion from the more abundant flavonoid, rutin (B1680289).

Solvent Extraction from Plant Materials

Various solvent extraction techniques are employed to isolate this compound from plant biomass. The choice of method and solvent significantly impacts the yield and purity of the final product.

Table 1: Comparison of this compound Extraction Methods from Plant Sources

| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Solvent Ratio | Yield | Reference |

| Ephedra alata | Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 60 | 10 min | 1:60 g/mL | 1033.96 ± 3.28 µg/g | |

| Ribes mandshuricum | Microwave-Assisted Extraction (MAE) | Choline (B1196258) chloride/lactic acid (1:2) with 25% water | 54 | 10 min | 1:27 g/mL | 2.59 mg/g DW | |

| Licorice Root | Soxhlet Extraction | 80% Ethanol | Boiling point | 6 h | 1:10 g/mL | Not specified for isoquercitrin | |

| Chokeberry Fruit | Maceration | 50% Ethanol | Room Temperature | 72 h | 1:20 g/mL | Not specified for isoquercitrin |

Enzymatic Conversion of Rutin to Isoquercitrin

A highly efficient method for producing isoquercitrin is the enzymatic hydrolysis of rutin (quercetin-3-O-rutinoside), which is readily available from sources like the flower buds of Sophora japonica. This biotransformation is catalyzed by the enzyme α-L-rhamnosidase, which selectively cleaves the rhamnose sugar moiety from rutin.

Table 2: Parameters for Enzymatic Conversion of Rutin to Isoquercitrin

| Enzyme Source | Substrate Concentration | pH | Temperature (°C) | Reaction Time | Conversion Yield | Reference |

| Hesperidinase | 3.2 mmol/L | 9.0 (in [Bmim][BF4]-buffer) | 45 | 10 h (reduced to 5 min with microwave) | Increased by 2.33-fold | |

| α-L-rhamnosidase from Aspergillus niger | 130 g/L | Not specified | Not specified | Not specified | 100% | |

| Pectinex™ Ultra Clear | 1% (w/v) | Not specified | 50 | Not specified | Optimized for selectivity |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and quantification of this compound.

Ultrasound-Assisted Extraction (UAE) of this compound from Ephedra alata

Objective: To extract this compound from the aerial parts of Ephedra alata using ultrasound assistance.

Materials:

-

Dried and powdered aerial parts of Ephedra alata.

-

70% Ethanol in deionized water.

-

Ultrasonic bath or probe sonicator.

-

Centrifuge.

-

Rotary evaporator.

-

HPLC system for quantification.

Protocol:

-

Weigh 1 g of the powdered plant material.

-

Add 60 mL of 70% ethanol.

-

Place the mixture in an ultrasonic bath.

-

Set the ultrasonic power to 75 W and the temperature to 60°C.

-

Sonicate for 10 minutes.

-

Centrifuge the mixture to separate the supernatant from the solid residue.

-

Collect the supernatant.

-

The supernatant can be concentrated using a rotary evaporator and analyzed by HPLC to determine the isoquercitrin yield.

Enzymatic Conversion of Rutin to Isoquercitrin

Objective: To produce isoquercitrin from rutin using enzymatic hydrolysis.

Materials:

-

Rutin.

-

α-L-rhamnosidase (e.g., from Aspergillus niger).

-

Deep eutectic solvent (DES) such as choline chloride-urea (ChCl-U).

-

Buffer solution (e.g., phosphate (B84403) buffer).

-

Incubator/shaker.

-

HPLC system for monitoring the reaction.

Protocol:

-

Prepare a solution of rutin in the chosen solvent system (e.g., 130 g/L in ChCl-U solution).

-

Add the α-L-rhamnosidase enzyme to the rutin solution.

-

Incubate the reaction mixture at the optimal temperature and pH for the enzyme (e.g., 50°C, pH 6.0).

-

Monitor the conversion of rutin to isoquercitrin over time by taking aliquots and analyzing them via HPLC.

-

Once the reaction is complete (100% conversion of rutin), the isoquercitrin can be purified from the reaction mixture.

Quantification of Isoquercitrin by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of isoquercitrin in an extract.

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of two solvents is typically used. For example:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Isoquercitrin has absorbance maxima around 255 nm and 354 nm.

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard of a known concentration in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the crude extract in the initial mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the isoquercitrin peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of isoquercitrin by using the calibration curve generated from the standards.

Signaling Pathways Modulated by Isoquercitrin

Isoquercitrin exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these mechanisms.

References

Isoquercitin's Mechanism of Action in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquercitin (IQ), a glycosidic form of quercetin, is a flavonoid found in numerous plants, fruits, and vegetables.[1] Exhibiting superior bioavailability compared to its aglycone counterpart, quercetin, this compound has emerged as a compound of significant interest in pharmacological research.[1][2] Its diverse biological activities, including antioxidant, anti-inflammatory, and potent anti-proliferative effects, have been demonstrated across a multitude of cellular models.[1][2][3] This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its effects on key signaling pathways, cell cycle progression, and apoptosis in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anti-proliferative Activity of this compound

This compound demonstrates significant anti-proliferative effects against a variety of cancer cell lines, primarily through the inhibition of cell viability, induction of apoptosis, and arrest of the cell cycle.[1]

Quantitative Data on Anti-proliferative Efficacy

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's anti-proliferative activity. While direct IC50 data for this compound is less abundant than for quercetin, several studies have established its efficacy.[4]

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Assay Used |

| Hepatocellular Carcinoma | HepG2, Huh7 | 100-400 (Effective Concentration) | 48 | Not Specified |

| Glioblastoma | U87, U251 | Not Specified (significant anti-proliferative effects) | Not Specified | Not Specified |

| Pancreatic Cancer | Not Specified | Not Specified (strong anti-proliferative activity) | Not Specified | Not Specified |

| Kidney Cancer | A498 | 5 µg/mL (~10.8 µM) | 24 | MTT |

| Kidney Cancer | A498 | 10 µg/mL (~21.6 µM) | 24 | MTT |

| Leukemia | HL-60 | ~7.7 | 96 | Not Specified |

| Breast Cancer | MCF-7 | >100 | Not Specified | Not Specified |

| Colon Cancer | HCT116 | 22.4 | Not Specified | Crystal Violet |

Note: The anti-proliferative activities of Isoquercetin have been shown to be more potent than other flavonoids in some studies on colon, breast, and hepatocellular cancers.[4] Further research is needed to establish definitive IC50 values across a broader range of cancer cell lines.[4] In kidney cancer cell line A498, isoquercitrin (B50326) showed an inhibition of cell growth of 35% and 45% at concentrations of 5 µg/mL and 10 µg/mL, respectively.[5]

Core Mechanisms of Action

This compound exerts its anti-cancer effects by modulating multiple critical intracellular signaling pathways that are often dysregulated in cancer.[1][4]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cellular differentiation, proliferation, and survival.[6] this compound has been shown to inhibit this pathway by preventing the nuclear translocation of β-catenin, a key step in its activation.[6] This inhibition contributes to its anti-proliferative effects, particularly in glioblastoma cells.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. In Silico and In Vitro Study of Isoquercitrin against Kidney Cancer and Inflammation by Triggering Potential Gene Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of anticancer mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Isoquercitin's Modulation of Anti-inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquercitin (IQ), a flavonoid glycoside of quercetin, has garnered significant attention for its potent anti-inflammatory properties and superior bioavailability compared to its aglycone form.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the signaling cascades and workflows involved.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting pro-inflammatory signaling pathways and reducing the production of inflammatory mediators. The core mechanisms involve the modulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, as well as the inhibition of the NLRP3 inflammasome.[3][4][5]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo models of inflammation.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference(s) |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 6.25–25 μM | TNF-α, IL-1β, IL-6 Production | Dose-dependent decrease | [6] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 25 μM | iNOS, COX-2, NF-κB p65 Protein Expression | Significant decrease | [6] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 25 μM | NO, PGE2 Production | Significant decrease | [6] |

| Human Basophilic KU812 Cells | PMACI | Not Specified | Histamine, IL-6, IL-8, IL-1β, TNF-α Production | Significant reduction | [3] |

| H9c2 Rat Cardiomyocytes | Angiotensin II (Ang II) | Not Specified | p-ERK, p-JNK, p-P38 Phosphorylation | Inhibition | [7][8] |

| HT22 Mouse Hippocampal Cells | Glutamate | 56.1 ± 2.8 μM (IC50) | Cell Death | Inhibition | [9][10] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Challenge | This compound Dosage | Measured Parameter | Result | Reference(s) |

| Rats | Carrageenan-Induced Air Pouch | 10 mg/kg (local) | Exudate Volume | 26.3% reduction | [2] |

| Rats | Carrageenan-Induced Air Pouch | 10 mg/kg (local) | Total Protein in Exudate | 41.7% reduction | [2] |

| Rats | Carrageenan-Induced Air Pouch | 10 mg/kg (local) | Total Cell Count in Exudate | 51.4% reduction | [2] |

| Rats | Carrageenan-Induced Air Pouch | 10 mg/kg (local) | TNF-α in Exudate | 78.0% reduction | [2] |

| Mice | Ovalbumin-Induced Allergic Asthma | 15 mg/kg (oral) | Eosinophil Counts (BALF, blood, lung) | Significant reduction | [2][11][12] |

| Mice | Ovalbumin-Induced Allergic Asthma | 15 mg/kg (oral) | Neutrophil Counts (blood) | Significant reduction | [2][11][12] |

| Mice | Ovalbumin-Induced Allergic Asthma | 15 mg/kg (oral) | IL-5 Levels (lung homogenates) | Significant reduction | [2][11][12] |

| Rats | Acute Myocardial Infarction | Not Specified | Myocardial Infarct Size, CK, CK-MB, LDH | Amelioration | [13] |

| Mice | Steatohepatitis (MCD diet) | Not Specified | NLRP3 Inflammasome Activation | Inhibition | [5][14] |

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory activity is intrinsically linked to its ability to interfere with key signaling cascades that regulate the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. This compound has been shown to inhibit the activation of NF-κB.[3] This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[6]

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation. This compound has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in various inflammatory models.[1][3][7] By inhibiting MAPK activation, this compound curtails the downstream signaling that leads to the production of inflammatory cytokines and mediators.

Caption: this compound inhibits the MAPK signaling pathway.

JAK-STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is critical for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs become activated, leading to the phosphorylation and dimerization of STAT proteins. These STAT dimers then translocate to the nucleus to induce the transcription of target genes. This compound has been found to target the JAK-STAT pathway, thereby regulating the immune-inflammatory response.[4] Specifically, it has been identified as a natural small-molecule inhibitor of STAT3.[4]

Caption: this compound inhibits the JAK-STAT signaling pathway.

NLRP3 Inflammasome

The NOD-like receptor thermal protein domain-associated protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[5][14] This inhibitory effect is mediated, at least in part, by down-regulating the expression of heat shock protein 90 (HSP90) and suppressor of G-two allele of Skp1 (SGT1), which are involved in the stabilization and activation of NLRP3.[14]

Caption: this compound inhibits NLRP3 inflammasome activation.

Experimental Protocols

The following are representative protocols for key experiments cited in the evaluation of this compound's anti-inflammatory effects. Specific details may vary between individual studies.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a general workflow for assessing the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

Caption: Workflow for in vitro anti-inflammatory assays.

a. Cell Culture and Treatment: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere. Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) and allowed to adhere overnight.[7] Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.[7]

b. Cell Viability Assay (MTT Assay): To determine the non-toxic concentration range of this compound, an MTT assay is performed. Following treatment, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).[6]

c. Measurement of Nitric Oxide (NO) Production: NO production in the culture supernatant is quantified using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.[6]

d. Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[6]

e. Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, NF-κB p65, phospho-p65, and a loading control like β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an ECL detection system.[6]

In Vivo Anti-inflammatory Models

a. Carrageenan-Induced Air Pouch Model in Rats: An air pouch is created by subcutaneous injection of sterile air into the dorsal region of the rats. Several days later, a local inflammatory response is induced by injecting a carrageenan solution into the pouch. This compound or a vehicle control is administered (locally or systemically) prior to the carrageenan challenge. After a set period (e.g., 48 hours), the inflammatory exudate is collected from the pouch to measure its volume, total protein content, and total and differential cell counts. The levels of inflammatory mediators like TNF-α in the exudate are quantified by ELISA.[2]

b. Ovalbumin-Induced Allergic Asthma Model in Mice: Mice are sensitized by intraperitoneal injections of ovalbumin emulsified in an adjuvant like aluminum hydroxide. Subsequently, the mice are challenged with aerosolized ovalbumin to induce an allergic airway inflammation. This compound or a vehicle control is administered orally daily during the challenge period. Twenty-four hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to determine the inflammatory cell infiltrate (e.g., eosinophils, neutrophils). Blood and lung tissue are also collected for cell counts and cytokine analysis (e.g., IL-5).[2][11]

Conclusion

This compound demonstrates significant anti-inflammatory potential by modulating multiple key signaling pathways, including NF-κB, MAPK, and JAK-STAT, and by inhibiting the NLRP3 inflammasome. The preclinical data summarized in this guide highlight its efficacy in both in vitro and in vivo models of inflammation. These findings underscore the therapeutic promise of this compound for the development of novel anti-inflammatory agents. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical results into clinical applications.

References

- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carrageenan-induced air pouch inflammation model in mice [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of Allium hookeri on carrageenan-induced air pouch mouse model | PLOS One [journals.plos.org]

- 6. Stress Signaling in the Methionine-Choline-Deficient Model of Murine Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquercitrin isolated from newly bred Green ball apple peel in lipopolysaccharide-stimulated macrophage regulates NF-κB inflammatory pathways and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]

- 10. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Novel Choline-Deficient and 0.1%-Methionine-Added High-Fat Diet Induces Burned-Out Metabolic-Dysfunction-Associated Steatohepatitis with Inflammation by Rapid Immune Cell Infiltration on Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]

Isoquercitin absorption, distribution, metabolism, and excretion (ADME) profile

An In-Depth Technical Guide to the ADME Profile of Isoquercitin

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (quercetin-3-O-β-D-glucopyranoside), a common dietary flavonoid, has garnered significant attention for its broad therapeutic potential, including antioxidant, anti-inflammatory, and cardioprotective effects. A critical factor differentiating this compound from its aglycone, quercetin (B1663063), is its superior pharmacokinetic profile. When administered orally, this compound exhibits significantly higher bioavailability, leading to greater systemic exposure to quercetin and its active metabolites. This technical guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development.

Absorption

The absorption of this compound primarily occurs in the small intestine via two distinct mechanisms, which collectively contribute to its enhanced bioavailability compared to quercetin aglycone.

-

Major Pathway (Deglycosylation-First) : The most significant absorption route involves the enzymatic hydrolysis of this compound at the brush-border membrane of enterocytes. Lactase phlorizin (B1677692) hydrolase (LPH), an extracellular enzyme, cleaves the glucose moiety from this compound.[1][2] This process, known as deglycosylation, releases quercetin aglycone directly at the apical surface of the intestinal cells. The more lipophilic quercetin aglycone is then efficiently absorbed into the enterocytes via passive diffusion.[1]

-

Minor Pathway (Intact Transport) : A smaller fraction of intact this compound can be actively transported into the enterocytes by the sodium-dependent glucose transporter 1 (SGLT1).[3] Once inside the cell, this intact glycoside is hydrolyzed by cytosolic β-glucosidase to release quercetin aglycone.[2]

Following absorption into the enterocyte by either pathway, the liberated quercetin undergoes immediate and extensive first-pass metabolism before entering systemic circulation.

Distribution

After absorption and intestinal metabolism, quercetin metabolites enter the portal circulation and are transported to the liver for further metabolism before being distributed throughout the body. Studies consistently show that oral administration of this compound results in significantly higher plasma and tissue concentrations of quercetin metabolites compared to the administration of an equimolar dose of quercetin aglycone.[4]

A key study in rats demonstrated that isoquercitrin (B50326) gavage led to two- to five-fold higher levels of quercetin metabolites in various tissues and two- to three-fold higher levels in plasma compared to quercetin gavage.[4] The highest concentrations of metabolites were found in the lungs, followed by the liver, kidneys, and heart. Metabolites were also detected in various brain sections, with the cerebellum showing the highest concentration, indicating that they can cross the blood-brain barrier.

| Tissue | Quercetin Metabolite Concentration (nmol/g) after Isoquercitrin Admin. | Quercetin Metabolite Concentration (nmol/g) after Quercetin Admin. | Fold Increase with Isoquercitrin |

| Lung | 10.1 | 4.1 | ~2.5x |

| Liver | 7.9 | 2.9 | ~2.7x |

| Kidney | 5.8 | 1.8 | ~3.2x |

| Heart | 2.5 | 0.5 | 5.0x |

| Cerebellum | 0.35 | 0.15 | ~2.3x |

| Cortex | 0.25 | 0.10 | 2.5x |

| Table 1: Comparative tissue distribution of quercetin metabolites in rats four hours after oral administration of isoquercitrin (18 mg/kg/d) or quercetin aglycone (12 mg/kg/d) for eight days. Data adapted from Paulke et al., 2012. |

Metabolism

This compound acts as a prodrug that is efficiently converted into quercetin and its subsequent metabolites.[5] Intact isoquercitrin is found in only small amounts, if at all, in plasma following oral administration.[5] The biotransformation process is extensive and begins in the enterocytes and continues in the liver.[5]

-

Deglycosylation : As described in the absorption section, this is the initial and rate-limiting step, converting isoquercitrin to quercetin aglycone.

-

Phase II Conjugation : The liberated quercetin is rapidly metabolized by Phase II enzymes.

-

Glucuronidation : Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major metabolic pathway, resulting in various quercetin glucuronides (e.g., quercetin-3-O-glucuronide).[1][6]

-

Sulfation : Mediated by sulfotransferases (SULTs), this process produces quercetin sulfates (e.g., quercetin-3'-O-sulfate).[1][6]

-

Methylation : Catechol-O-methyltransferase (COMT) methylates quercetin to form isorhamnetin (B1672294) (3'-O-methylquercetin) and tamarixetin (B191864) (4'-O-methylquercetin), which can also be subsequently glucuronidated or sulfated.[1][6]

-

The primary circulating forms in plasma are these conjugated and methylated derivatives, not the free aglycone.[7][8]

References

- 1. Enzymatically Modified Isoquercitrin: Production, Metabolism, Bioavailability, Toxicity, Pharmacology, and Related Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protective effect of quercetin on kidney diseases: From chemistry to herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Isoquercitrin: pharmacology, toxicology, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UHPLC-(ESI)QTOF MS/MS profiling of quercetin metabolites in human plasma postconsumption of applesauce enriched with apple peel and onion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of quercetin glucuronides in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Superior Bioavailability of Isoquercitin: A Pharmacokinetic Deep Dive for Preclinical Research

For Immediate Release

In the landscape of flavonoid research, the therapeutic potential of quercetin (B1663063) is well-established, yet its clinical utility is often hampered by poor bioavailability. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of isoquercitrin (B50326) (quercetin-3-O-β-D-glucopyranoside), a naturally occurring glycoside of quercetin, in preclinical models. The evidence strongly indicates that isoquercitrin serves as a more effective delivery form for systemic quercetin, a crucial consideration for researchers, scientists, and drug development professionals.

Absorption and Metabolism: The Glycosidic Advantage

The enhanced bioavailability of isoquercitrin over its aglycone counterpart, quercetin, is primarily attributed to its distinct absorption and metabolic pathways in the gastrointestinal tract. While quercetin aglycone absorption is inefficient and occurs mainly through passive diffusion in the small intestine, isoquercitrin utilizes more efficient transport and enzymatic processes.[1]

Upon oral administration, isoquercitrin travels to the small intestine where it undergoes one of two primary absorption pathways:

-

Enzymatic Hydrolysis and Aglycone Absorption: The primary and more efficient pathway involves the hydrolysis of isoquercitrin into quercetin and glucose by enzymes located at the intestinal brush border, such as lactase-phlorizin hydrolase.[2][3] The released glucose is actively transported into the enterocytes via the sodium-dependent glucose transporter 1 (SGLT1), while the now more lipophilic quercetin aglycone is readily absorbed via passive diffusion.[1][2]

-

Direct Transport: A smaller fraction of intact isoquercitrin can be directly absorbed into the enterocytes through the SGLT1 transporter.[1]

Once inside the enterocytes, any absorbed isoquercitrin is hydrolyzed to quercetin by cytosolic β-glucosidases.[1][3] Subsequently, the quercetin undergoes extensive first-pass metabolism, primarily through Phase II conjugation reactions (glucuronidation and sulfation), before entering systemic circulation.[1][4] A significant portion of unabsorbed quercetin aglycone passes to the colon, where it is metabolized by gut microbiota.[1][4] This efficient, multi-faceted absorption mechanism of isoquercitrin leads to significantly higher plasma concentrations of quercetin and its metabolites compared to the administration of quercetin aglycone alone.[1][5]

Quantitative Pharmacokinetic Data

Preclinical studies in various animal models consistently demonstrate the superior bioavailability of isoquercitrin compared to quercetin. The following tables summarize key pharmacokinetic parameters from studies in rats and pigs.

Table 1: Pharmacokinetic Parameters of Quercetin and Isoquercitrin after Oral Administration in Rats

| Compound Administered | Analyte Measured | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC0-t (mg/L*min) | Reference |

| Quercetin | Quercetin | 50 | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 | [1] |

| Isoquercitrin | Quercetin | 50 | 7.15 ± 3.42 | 60.0 ± 26.8 | 2212.7 ± 914.1 | [1] |

| Isoquercitrin | Isoquercitrin | 50 | 0.05 ± 0.02 | 102.0 ± 49.2 | 11.2 ± 6.9 | [1] |

Data adapted from a study in Sprague-Dawley rats.[1] Values are presented as mean ± SD (n=5). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve.

Table 2: Relative Bioavailability of Quercetin from Different Forms in Pigs

| Compound Administered | Dose (µmol/kg) | Relative Bioavailability (%) | Reference |

| Quercetin Aglycone | 148 | 100 | [1] |

| Quercetin-3-O-glucoside (Isoquercitrin) | 148 | 148 | [1] |

| Quercetin Aglycone | 29.6 | 100 | [1] |

| Quercetin-3-O-glucoside (Isoquercitrin) | 29.6 | 167 | [1] |

Relative bioavailability is calculated with quercetin aglycone as the reference.[1]

Table 3: Bioavailability of Quercetin from Various Glycosides in Rats

| Compound Administered | Bioavailability (F value) (%) | Reference |

| Quercetin | 2.0 | [6] |

| Isoquercitrin (IQC) | 12 | [6] |

| Enzymatically Modified Isoquercitrin (EMIQ) | 35 | [6] |

F value was calculated from the concentrations of total quercetin in plasma from 0 to 12 hours after oral administration.[6]

Tissue Distribution

Studies on the tissue distribution of quercetin metabolites following oral administration of isoquercitrin or quercetin aglycone reveal that isoquercitrin leads to higher concentrations of metabolites in various tissues. In a study with rats given 12 mg/kg/day of quercetin aglycone or 18 mg/kg/day of isoquercitrin for eight days, the isoquercitrin group showed consistently higher levels of quercetin metabolites in both plasma (two to three-fold) and tissues (two to five-fold).[7]

Among the body tissues, the highest concentrations of quercetin metabolites were found in the lungs.[7] In the brain, the cerebellum exhibited the highest levels, while the striatum had the lowest.[7] These findings suggest that isoquercitrin is a more effective vehicle for delivering quercetin to various tissues, including the brain.[7][8]

Experimental Protocols

Representative Pharmacokinetic Study in Rats

A typical experimental design to evaluate the pharmacokinetics of this compound in a rat model is as follows:

-

Animals: Male Sprague-Dawley rats are commonly used.[1]

-

Housing: Animals are housed under standard conditions (e.g., 22–26 °C; 40–60% relative humidity; 12-hour light/dark cycle) with free access to food and water. A 12-hour fasting period is implemented before dosing.[1][3]

-

Groups: Rats are randomly assigned to different groups (n=5 per group), for instance, a group receiving quercetin and another receiving isoquercitrin.[1]

-

Administration: A single dose of the test compound (e.g., 50 mg/kg) is administered via oral gavage.[1][3]

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 720 minutes) into heparinized tubes.[3]

-

Plasma Preparation: The blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.[1]

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the standard for quantifying isoquercitrin and its metabolites in biological matrices.[3][9]

-

Sample Preparation:

-

Protein Precipitation: A common first step is to precipitate plasma proteins by adding a solvent like methanol (B129727) or acetonitrile (B52724), followed by vortexing and centrifugation.[1]

-

Liquid-Liquid Extraction: For further purification, an extraction with a solvent system such as ethyl acetate-isopropanol may be employed.[9]

-

Solid-Phase Extraction (SPE): SPE offers a more robust and high-throughput sample clean-up and concentration.[10][11]

-

-

HPLC System and Conditions:

-

Column: A reversed-phase C18 column is typically used for separation.[9][10]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1-0.5% acetic acid or formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.[9][12]

-

Flow Rate: Flow rates are generally in the range of 0.3-1.0 mL/min.[9][10]

-

Detection: UV detection at a wavelength of around 350-370 nm is suitable for quantifying quercetin and its glycosides.[9][10]

-

-

Method Validation: The analytical method should be validated for linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ). For instance, in one study, the LLOQ for both quercitrin (B1678633) and isoquercitrin in plasma was 50 ng/mL, with intra- and inter-day precision better than 13.2%.[9]

Enhancing Bioavailability Further: Enzymatically Modified Isoquercitrin (EMIQ)

To overcome the solubility and bioavailability limitations of naturally occurring flavonoids, enzymatically modified isoquercitrin (EMIQ) has been developed.[2] EMIQ is a mixture of isoquercitrin and its α-oligoglucosides.[2] This modification significantly enhances water solubility and further improves bioavailability.[2] Preclinical studies in rats have shown that the bioavailability of quercetin from EMIQ is approximately 35%, which is about 17 times higher than that of quercetin and nearly 3 times higher than that of isoquercitrin.[6][13]

Conclusion and Implications for Drug Development

For researchers and drug development professionals, these findings have significant implications:

-

Formulation Development: Formulations utilizing isoquercitrin or its derivatives like EMIQ are likely to be more efficacious than those based on quercetin aglycone.[1][5]

-

Dose Selection: The enhanced bioavailability allows for potentially lower doses of isoquercitrin to achieve therapeutic concentrations of quercetin, which could reduce the risk of dose-related side effects.

-

Standardization: For herbal extracts containing quercetin, standardization to the isoquercitrin content may be crucial to ensure consistent pharmacological activity.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Enzymatically Modified Isoquercitrin: Production, Metabolism, Bioavailability, Toxicity, Pharmacology, and Related Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquercitrin: pharmacology, toxicology, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Isoquercitrin provides better bioavailability than quercetin: comparison of quercetin metabolites in body tissue and brain sections after six days administration of isoquercitrin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC analysis and pharmacokinetic study of quercitrin and isoquercitrin in rat plasma after administration of Hypericum japonicum thunb. extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic determination of quercetin in human plasma and urine utilizing solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of a quantitation method for conjugated quercetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery, Isolation, and Analysis of Isoquercitin from Novel Plant Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquercitin (quercetin-3-O-β-D-glucopyranoside), a flavonoid glycoside, is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological effects, including antioxidant, anti-inflammatory, antiproliferative, and anti-hypertensive properties.[1][2] Compared to its aglycone form, quercetin, this compound exhibits superior bioavailability, enhancing its therapeutic efficacy.[1][3] While traditionally isolated from well-known sources, recent research has focused on identifying and characterizing novel plant species as potent sources of this valuable compound. This guide provides a comprehensive overview of recently identified plant sources, detailed protocols for extraction and isolation, quantitative data on yields, and an exploration of the key signaling pathways modulated by this compound.

Notable Plant Sources of this compound

While this compound is widely distributed in the plant kingdom, several species have been identified as particularly rich sources.[4] Research has highlighted the following plants for their significant this compound content:

-

Ephedra alata : A plant species from which isoquercetin (B192228) has been extracted with high recovery rates using advanced methods like ultrasound-assisted extraction.[5]

-

Thuja orientalis : Extensively used in traditional medicine, this plant contains isoquercitrin (B50326) as one of its most effective antioxidant compounds.[6]

-

Morus alba (White Mulberry) and Morus nigra (Black Mulberry) : The leaves of these trees have been a subject of research for the isolation of isoquercitrin.[7][8]

-

Stewartia koreana : The leaves of this plant are recognized as an edible herbal material and are a source for both isoquercitrin and hyperoside.

-

Mangifera indica (Mango) and Rheum nobile (Noble Rhubarb) : These are also known plant sources from which isoquercitrin can be isolated.[9]

Quantitative Analysis of this compound Yield

The efficiency of this compound extraction is highly dependent on the plant source and the methodology employed. The following tables summarize quantitative data from various studies, providing a comparative overview of different extraction techniques.

| Plant Species | Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |

| Ephedra alata | Ultrasound-Assisted Extraction (UAE) | 70% Ethanol (B145695) | 60 | 10 min | 1033.96 ± 3.28 µg/g | [5] |

| Ephedra alata | Soxhlet Extraction | 70% Ethanol | Not Specified | 6 h | Lower than UAE | [5] |

| Pistacia eurycarpa | Chemical (Soxhlet) | Ethanol | Not Specified | Not Specified | 84.037 mg/g (of total flavonoids based on quercetin) | [10][11] |

| Stewartia koreana | HPLC-DAD Analysis | Methanol | Not Specified | Not Specified | Recovery Rate: 100.55% |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from plant materials.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Ephedra alata

This protocol is based on the optimized conditions reported for achieving high recovery of isoquercetin.[5]

1. Sample Preparation:

- Air-dry the aerial parts of the plant material.

- Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

- Store the powdered material in an airtight, light-protected container at a low temperature (-20°C) until extraction.[12]

2. Extraction Procedure:

- Weigh a specific amount of the powdered plant material (e.g., 1 g).

- Add the extraction solvent (70% ethanol in water) at a solvent-to-solid ratio of 60 mL/g.

- Place the mixture in an ultrasonic bath or use a probe sonicator.

- Set the ultrasonic power to 75 W and the temperature to 60°C.

- Sonicate the mixture for 10 minutes.[5][12]

3. Post-Extraction Processing:

- After sonication, centrifuge the mixture to separate the supernatant from the solid plant residue.

- Filter the supernatant through a 0.45 µm filter for subsequent analysis or purification.

Protocol 2: General Purification by Column Chromatography

This protocol provides a general methodology for purifying isoquercetin from a crude extract.[7][12]

1. Materials and Reagents:

- Crude plant extract containing isoquercitrin.

- Stationary phase: Silica gel.

- Mobile phase: A solvent system of increasing polarity (e.g., a gradient of n-hexane, ethyl acetate, and methanol).

- Glass chromatography column.

- Fraction collector.

- Thin Layer Chromatography (TLC) plates for monitoring separation.

2. Column Packing:

- Prepare a slurry of the stationary phase (silica gel) in the initial, least polar mobile phase solvent (e.g., n-hexane).

- Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

- Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the packed bed.[12]

3. Sample Loading and Elution:

- Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

- Begin elution with the least polar solvent, gradually increasing the polarity of the mobile phase by adding more polar solvents (e.g., increasing the concentration of ethyl acetate, then methanol).

- Collect fractions of the eluate using a fraction collector.

4. Fraction Analysis and Final Purification:

- Monitor the collected fractions using TLC to identify those containing isoquercitrin (by comparing with a standard).

- Combine the fractions containing pure isoquercitrin.

- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified isoquercitrin.[12]

- The purity can be further confirmed by recrystallization using a solvent combination like Methanol/Water.[7][8]

Bioactivity and Key Signaling Pathways

Isoquercitrin exerts its biological effects by modulating several key signaling pathways. Its antioxidant, anti-inflammatory, and anticancer activities are linked to its interaction with these cellular mechanisms.[1][4][13]

General Workflow for Isoquercetin Extraction and Purification

Caption: Workflow for Isoquercetin Extraction and Purification.

AMPK-YAP Signaling Pathway in Hepatoprotection

Isoquercitrin has been shown to protect liver cells from oxidative damage by activating the LKB1/AMPK pathway and modulating the YAP signaling pathway.[13] This activation helps in modulating energy metabolism and reducing oxidative stress.

Caption: Isoquercitrin's role in the AMPK-YAP signaling pathway.

Wnt/β-catenin Signaling Pathway in Cancer

The antiproliferative activity of flavonoids like isoquercitrin is linked to their ability to modulate the Wnt signaling pathway. Isoquercitrin can inhibit the nuclear translocation of β-catenin, which plays a crucial role in cell proliferation.[1]

Caption: Inhibition of Wnt/β-catenin pathway by Isoquercitrin.

Conclusion

The identification of novel and potent plant sources for isoquercitrin, such as Ephedra alata and Thuja orientalis, combined with optimized and efficient extraction methodologies like Ultrasound-Assisted Extraction, is crucial for advancing its therapeutic application. The elucidation of its mechanisms of action through key signaling pathways, including AMPK and Wnt, further solidifies its potential in the development of new drugs for a variety of diseases, from metabolic disorders to cancer. This guide provides a foundational framework for researchers and drug development professionals to effectively extract, purify, and analyze isoquercitrin, facilitating further investigation into its promising biological activities.

References

- 1. Review of anticancer mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nutritionaloutlook.com [nutritionaloutlook.com]

- 4. Isoquercitrin: From natural source to clinical candidate - Synthesis, pharmacology, and metabolic safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isoquercitrin is the most effective antioxidant in the plant Thuja orientalis and able to counteract oxidative-induced damage to a transformed cell line (RGC-5 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ISOLATION AND IDENTIFICATION OF ISOQUERCITRIN FROM EXTRACTS OBTAINED FROM LEAVES OF MORUS ALBA (L.) AND MORUS NIGRA (L.) | International Society for Horticultural Science [ishs.org]

- 8. researchgate.net [researchgate.net]

- 9. Isoquercetin - Wikipedia [en.wikipedia.org]

- 10. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Isoquercitrin Attenuates Oxidative Liver Damage Through AMPK-YAP Signaling: An Integrative In Silico, In Vitro, and In Vivo Study [mdpi.com]

Isoquercitin's Effects on Mitochondrial Function: A Technical Guide

Executive Summary: Isoquercitrin (B50326), a naturally occurring flavonoid glycoside, has emerged as a significant modulator of mitochondrial function, demonstrating therapeutic potential across a range of cellular models. Its mechanisms of action are multifaceted, primarily centering on the mitigation of oxidative stress, regulation of apoptosis, enhancement of mitochondrial biogenesis, and modulation of key metabolic signaling pathways. Isoquercitrin exerts a protective effect in healthy and oxidatively stressed cells by preserving mitochondrial membrane potential and reducing reactive oxygen species (ROS) production. Conversely, in certain cancer cell lines, it can promote the intrinsic mitochondrial apoptotic pathway. Key signaling cascades, including the AMPK and Nrf2 pathways, are critically involved in mediating these effects. This document provides an in-depth technical overview of isoquercitrin's impact on mitochondrial health, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanisms of Isoquercitrin on Mitochondrial Function

Isoquercitrin impacts mitochondrial health through several interconnected mechanisms, ranging from direct antioxidant effects to the modulation of complex signaling networks that govern mitochondrial population and quality control.

Attenuation of Oxidative Stress and Regulation of Apoptosis

A primary function of isoquercitrin is its potent antioxidant activity. It effectively scavenges intracellular and mitochondrial reactive oxygen species (ROS), thereby protecting mitochondrial components from oxidative damage.[1][2] This action is crucial for maintaining mitochondrial integrity.

The role of isoquercitrin in apoptosis is context-dependent:

-

Cytoprotection: In models of oxidative or ischemic stress, such as in cardiomyocytes, endothelial cells, and neurons, isoquercitrin demonstrates anti-apoptotic effects.[3][4] It preserves the mitochondrial membrane potential (ΔΨm), a critical factor in mitochondrial health, and prevents the release of cytochrome c from the mitochondria into the cytosol, a key step in initiating the intrinsic apoptotic cascade.[3][4]

-

Pro-Apoptotic Activity in Cancer: In contrast, within hepatocellular carcinoma cells (HepG2 and Huh7), isoquercitrin induces apoptosis. It promotes the mitochondrial-dependent intrinsic pathway, evidenced by an increased Bax/Bcl-2 ratio and subsequent activation of cleaved caspase-3 and PARP.[5]

Enhancement of Mitochondrial Biogenesis

Evidence suggests that isoquercitrin promotes mitochondrial biogenesis, the process of generating new mitochondria.[6] This is achieved in part by upregulating the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[7] The related flavonoid, quercetin, has been shown to increase PGC-1α and sirtuin 1 (SIRT1) expression, as well as mitochondrial DNA (mtDNA) content.[8][9] By stimulating this pathway, isoquercitrin can enhance a cell's respiratory capacity and overall metabolic health.

Modulation of Cellular Energy Metabolism